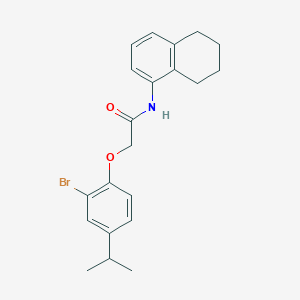![molecular formula C20H19BrN2O5S2 B296762 N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296762.png)
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized by Bayer AG in 1998 and has since undergone numerous clinical trials.
Mécanisme D'action
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 acts as a competitive inhibitor of RAF kinase, binding to the ATP-binding site and preventing the phosphorylation of downstream targets. This leads to the inhibition of the MAPK/ERK signaling pathway and ultimately, the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 has also been shown to have anti-angiogenic properties. It inhibits the activity of VEGFR-2, a receptor involved in the formation of new blood vessels, which is frequently upregulated in cancer cells. This leads to a reduction in tumor angiogenesis and ultimately, tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 is its specificity for RAF kinase. This allows for targeted inhibition of the MAPK/ERK signaling pathway, without affecting other pathways that may be important for normal cellular function. However, one limitation is its potential toxicity, particularly at higher doses. This may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 in cancer therapy. One area of focus is the development of combination therapies, where N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 is used in conjunction with other drugs to enhance its efficacy. Another area of focus is the development of new inhibitors that target other kinases involved in cancer progression, which may be more effective in certain types of cancer. Additionally, there is ongoing research into the use of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 in combination with immunotherapy, which may enhance the body's natural immune response to cancer cells.
Méthodes De Synthèse
The synthesis of N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 involves several steps, including the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to form the final product.
Applications De Recherche Scientifique
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases involved in cancer progression, including RAF kinase, which plays a key role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Propriétés
Formule moléculaire |
C20H19BrN2O5S2 |
|---|---|
Poids moléculaire |
511.4 g/mol |
Nom IUPAC |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H19BrN2O5S2/c1-14-13-19(11-12-20(14)28-2)30(26,27)23-17-7-9-18(10-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-13,22-23H,1-2H3 |
Clé InChI |
FFJAFWSFKOSHNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl 6-amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296696.png)
![ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296697.png)
![ethyl 6-amino-4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296699.png)

![ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296701.png)
![ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296702.png)